2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide

Dopamine D4 Receptor Subtype Selectivity PET Tracer Development

For quantitative PET studies requiring simultaneous occupancy measurement across all D2-like subtypes (D2, D3, D4), MBP provides unmatched affinity (Ki=1-8 nM), unlike raclopride (D4 Ki≈2400 nM). Its reversible kinetics ensure reliable equilibrium-based quantification suitable for repeated-measures protocols. With a defined metabolite profile and no brain-penetrant radiometabolites, it serves as a benchmark reference standard for novel tracer validation and sigma-1/D2 interaction studies.

Molecular Formula C21H25FN2O3
Molecular Weight 372.4 g/mol
CAS No. 152128-14-8
Cat. No. B141868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide
CAS152128-14-8
Synonyms(18F)MBP
2,3-DiMeO-FBzPB
2,3-dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide
Molecular FormulaC21H25FN2O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F
InChIInChI=1S/C21H25FN2O3/c1-26-19-5-3-4-18(20(19)27-2)21(25)23-17-10-12-24(13-11-17)14-15-6-8-16(22)9-7-15/h3-9,17H,10-14H2,1-2H3,(H,23,25)
InChIKeyKSZBKOKLZQIWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide (CAS 152128-14-8): A Dopamine D2/D3 Benzamide Ligand for PET Tracer Development


2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide (also known as MBP, 2,3-DiMeO-FBzPB) is a synthetic benzamide derivative with high affinity for dopamine D2-like receptors [1]. First reported in 1993, the compound was developed as a fluorine-18 labeled radiotracer for positron emission tomography (PET) imaging of dopamine D2 receptors [2]. Its molecular formula is C21H25FN2O3 (MW 372.43 g/mol), featuring a 2,3-dimethoxybenzamide core coupled to a 4-fluorobenzylpiperidine moiety [3]. The compound has been characterized in vitro and in vivo as a reversible D2 receptor ligand, distinguishing it from irreversible butyrophenone-based tracers.

Why Generic D2 Benzamide Substitution Fails: Differential Selectivity Profiles of 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide


Benzamide-based D2 receptor ligands are not interchangeable. Subtle structural modifications—such as the 4-fluorobenzyl substituent and the piperidine scaffold—profoundly affect receptor subtype selectivity, off-target sigma receptor binding, and in vivo kinetic behavior. For example, while [18F]MBP exhibits high affinity across all three D2-like subtypes (D2long, D3, D4) with Ki values of 1–8 nM, the closely related analog [18F]FCP shows markedly lower D4 affinity (Ki = 144 nM) and 30-fold lower sigma-1 affinity [1]. Similarly, [18F]MABN displays irreversible binding kinetics in vivo, whereas [18F]MBP binds reversibly—a critical property for quantitative PET studies not confounded by cerebral blood flow changes [2]. These differences mean that substituting MBP with a structurally similar benzamide can alter the pharmacological profile, imaging specificity, and interpretability of experimental results.

Head-to-Head Quantitative Evidence: 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide (MBP) vs. Structural Analogs and In-Class Candidates


Broader D2-Like Subtype Coverage: MBP vs. 4′-Fluoroclebopride (FCP)

MBP demonstrates high affinity for all three D2-like receptor subtypes (D2long, D3, D4), whereas the comparator FCP exhibits a significant affinity drop at the D4 receptor. In vitro radioligand binding assays show MBP Ki values of 1–8 nM across D2long, D3, and D4, while FCP has a Ki of approximately 5.5 nM at D2long and D3 but a Ki of 144 nM at D4 receptors [1]. This represents an approximately 18- to 144-fold difference in D4 affinity favoring MBP, enabling more comprehensive labeling of D2-like receptor populations in tissues where D4 receptors are functionally relevant.

Dopamine D4 Receptor Subtype Selectivity PET Tracer Development

Higher Sigma-1 Receptor Affinity: MBP vs. FCP

MBP exhibits substantially higher sigma-1 (σ1) receptor affinity compared to FCP, with Ki values of 11 nM versus 340 nM, respectively [1]. This approximately 31-fold higher σ1 affinity may be advantageous or disadvantageous depending on the application. For studies investigating sigma receptor pharmacology or dual D2/σ1 targeting, MBP offers a distinct pharmacological profile. However, for quantitative D2 receptor PET imaging, the high σ1 binding of MBP contributes to a lower basal ganglia-to-cerebellum ratio relative to FCP, increasing nonspecific signal [1].

Sigma-1 Receptor Off-Target Binding CNS Imaging

Reversible In Vivo Binding Kinetics: MBP vs. MABN and NMSP

In baboon PET imaging studies, [18F]MBP displayed reversible binding kinetics in vivo, in contrast to [18F]MABN and [18F]NMSP, which exhibited irreversible binding kinetics [1]. Reversible binding is a critical property because the uptake of radioactivity in D2-rich regions is less likely to be influenced by changes in cerebral blood flow, enabling more accurate quantitative measurements of receptor density [1]. Additionally, [18F]MBP showed higher absolute uptake in the basal ganglia relative to both [18F]NMSP and [18F]MABN, indicating superior target tissue delivery [1].

Reversible Binding PET Imaging Cerebral Blood Flow

D4 Subtype Affinity Advantage Over Raclopride

MBP maintains high affinity at dopamine D4 receptors (Ki = 1–8 nM), whereas the widely used D2/D3 antagonist raclopride shows negligible D4 binding (Ki ≈ 2400 nM) [1]. This represents an approximately 300- to 2400-fold difference in D4 affinity. Raclopride is effectively D2/D3-selective, while MBP provides pan-D2-like receptor coverage.

D4 Receptor Raclopride Subtype Selectivity Comparison

Absence of Blood-Brain Barrier-Penetrant Radiolabeled Metabolites: MBP vs. FCP

Neither [18F]MBP nor [18F]FCP produced radiolabeled metabolites capable of crossing the blood-brain barrier in rhesus monkey PET studies [1]. This shared favorable property means that the radioactive signal in the brain originates exclusively from the parent tracer rather than from confounding labeled metabolites. However, this metabolic stability profile is not universal among benzamide PET tracers and must be verified for each candidate.

Metabolite Analysis Blood-Brain Barrier PET Tracer Validation

Lower Nonspecific Binding vs. NMSP: MABN Benefit with MBP Reversibility Trade-Off

In baboon PET studies, [18F]MABN demonstrated a rapid rate of clearance from the cerebellum and a high basal ganglia-to-cerebellum ratio, indicating substantially lower nonspecific binding than [18F]NMSP [1]. [18F]MBP, while exhibiting higher absolute basal ganglia uptake than both MABN and NMSP, showed a lower basal ganglia-to-cerebellum ratio than MABN, partly attributable to its higher sigma-1 receptor binding contributing to nonspecific signal [1][2]. Therefore, MABN is superior for applications demanding minimal nonspecific binding, while MBP's reversible kinetics make it preferable when equilibrium-based quantification is prioritized.

Nonspecific Binding Cerebellum Clearance Signal-to-Noise Ratio

Evidence-Based Application Scenarios for 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide (MBP)


Pan-D2-Like Receptor Occupancy Studies Requiring D4 Coverage

In preclinical or clinical PET studies where receptor occupancy across all D2-like subtypes (D2, D3, D4) must be measured simultaneously, MBP is the ligand of choice. Unlike FCP (which has 144 nM D4 Ki) or raclopride (which has ~2400 nM D4 Ki), MBP maintains high affinity (Ki = 1–8 nM) at D4 receptors [1][2]. This is particularly relevant for cortical regions where D4 receptors are expressed and contribute to cognitive and affective functions.

Longitudinal PET Studies Requiring Reversible Tracer Kinetics

For repeated-measures PET protocols—such as monitoring D2 receptor changes during disease progression or pharmacological interventions—MBP's reversible binding kinetics provide a critical advantage over irreversible tracers like MABN and NMSP [1]. Reversible binding reduces sensitivity to cerebral blood flow changes and enables equilibrium-based quantification models (e.g., Logan graphical analysis), improving test-retest reliability.

Dual D2/Sigma-1 Target Engagement Pharmacology

MBP's relatively high sigma-1 receptor affinity (Ki = 11 nM) compared to FCP (Ki = 340 nM) makes it a valuable tool compound for investigating functional interactions between dopamine D2-like and sigma-1 receptor systems [1]. This dual-target profile is relevant to neuropsychiatric drug discovery programs exploring sigma-1 modulation as an adjunct to D2 antagonism.

Preclinical Radiotracer Development and Benchmarking

As one of the earliest fluorine-18 labeled benzamide D2 tracers with well-characterized in vitro and in vivo properties, MBP serves as a reference standard for benchmarking novel D2/D3 PET ligands [1][2]. Its defined metabolite profile (no brain-penetrant radiometabolites) and reversible kinetics establish a baseline against which new tracer candidates can be compared for target affinity, nonspecific binding, and kinetic suitability.

Quote Request

Request a Quote for 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.